4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate, commonly known as diroximel fumarate, is a chemical compound utilized primarily in the treatment of relapsing forms of multiple sclerosis. This compound is a prodrug that is converted in the body to monomethyl fumarate, which has therapeutic effects. The molecular formula of diroximel fumarate is CHN O, with a molecular weight of approximately 255.23 g/mol .
Diroximel fumarate is classified as a fumarate derivative. It is synthesized from fumaric acid and has been developed for its pharmacological properties, particularly its ability to modulate immune responses in patients suffering from multiple sclerosis. The compound was first described in patent literature and has since been the subject of various studies focusing on its efficacy and safety .
The synthesis of diroximel fumarate typically involves several key steps:
This process allows for the efficient production of diroximel fumarate with high purity .
Diroximel fumarate undergoes several important chemical reactions in biological systems:
These reactions are crucial for its pharmacological activity, allowing it to exert immunomodulatory effects that are beneficial in treating multiple sclerosis .
The mechanism of action of diroximel fumarate primarily involves the activation of the nuclear factor (erythroid-derived 2)-like 2 pathway, which leads to the induction of antioxidant responses. This results in:
Studies have shown that monomethyl fumarate can decrease lymphocyte proliferation and promote apoptosis in activated T cells, contributing to its therapeutic efficacy in autoimmune conditions like multiple sclerosis .
Diroximel fumarate exhibits several notable physical and chemical properties:
These properties are essential for understanding its formulation and stability during storage.
Diroximel fumarate has significant applications in medicine, particularly for:
Research continues into other potential applications of diroximel fumarate in treating various inflammatory diseases due to its immunomodulatory effects .
The structural design of 4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate (diroximel fumarate, ALKS-8700) addresses critical limitations of earlier fumarates like dimethyl fumarate (DMF). This prodrug incorporates a succinimide-based promoiety linked via an ethylene spacer to the fumarate backbone [2] [4]. The molecular formula (C₁₁H₁₃NO₆; MW: 255.22 g/mol) features an (E)-configuration across the double bond, essential for biological activity [2] [3]. Key engineering modifications include:
Table 1: Structural Modifications for Bioavailability Enhancement
| Structural Feature | Role in Bioavailability | Chemical Property |
|---|---|---|
| Succinimide promoiety | Esterase recognition site | Hydrogen bond acceptors: 7 |
| Ethylene spacer | Facilitates enzymatic cleavage | Rotatable bonds: 7 |
| (E)-but-2-enedioate core | Pharmacophore for therapeutic activity | Melting point: 96–99°C |
| Methyl ester | Balances lipophilicity/hydrophilicity | pKa: -1.60 ± 0.20 (predicted) |
Diroximel fumarate undergoes rapid biotransformation via carboxylesterase enzymes in the intestinal lumen and enterocytes. The hydrolysis targets the ester bond between the ethylene spacer and the fumaroyl group, releasing MMF and the inert metabolite 2-(2,5-dioxopyrrolidin-1-yl)ethanol [3] [4]. Experimental data confirms:
In vivo studies demonstrate that diroximel fumarate achieves peak plasma concentrations (Cₘₐₓ) of MMF within 2–4 hours post-administration [4]. Pharmacokinetic parameters include:
Table 2: Pharmacokinetic Parameters of MMF Release
| Parameter | Value | Experimental Model |
|---|---|---|
| Time to Cₘₐₓ (Tₘₐₓ) | 2–4 hours | Murine oral administration |
| Conversion half-life | <1 hour | In vitro esterase assay |
| AUC₀–ₜ (MMF) | Dose-proportional | 60–100 mg/kg dosing |
| Major site of cleavage | Intestinal epithelium | Ex vivo tissue models |
In vitro assays using human plasma and recombinant esterases reveal a conversion efficiency of >85% within 60 minutes [3] [4]. However, in vivo models show enhanced kinetics:
Table 3: Metabolic Conversion Efficiency Across Systems
| System | Conversion Efficiency | Time to 50% Conversion | Key Limitation |
|---|---|---|---|
| Human plasma (in vitro) | 85–88% | 25 minutes | Absence of cellular transporters |
| Recombinant esterases | 80–82% | 30 minutes | Non-physiological enzyme ratios |
| Murine model (in vivo) | 92–95% | 12 minutes | Species-specific metabolism |
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3